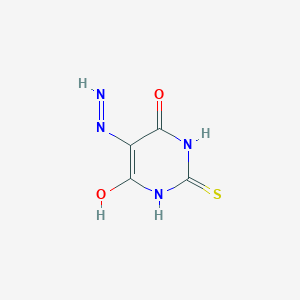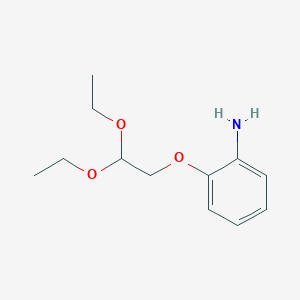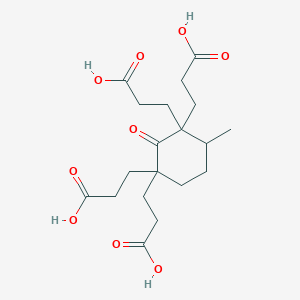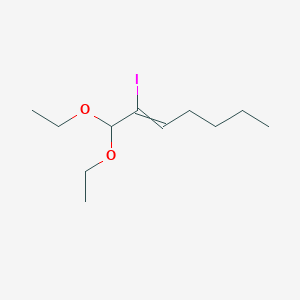![molecular formula C13H10ClN3O2 B14578548 Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- CAS No. 61603-38-1](/img/structure/B14578548.png)
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines a furo[2,3-c]pyridin-2(6H)-one core with a 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alkoxides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridin-6-ol: Another heterocyclic compound with a similar core structure but different substituents.
Furo[3,2-c]pyridin-4-ol: A related compound with variations in the position and type of substituents.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
CAS No. |
61603-38-1 |
|---|---|
Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
3-chloro-6-(4,6-dimethylpyrimidin-2-yl)furo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C13H10ClN3O2/c1-7-5-8(2)16-13(15-7)17-4-3-9-10(6-17)19-12(18)11(9)14/h3-6H,1-2H3 |
InChI Key |
HGYBMNBFARBALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC3=C(C(=O)OC3=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one](/img/structure/B14578473.png)

![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)

![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)



![1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride](/img/structure/B14578559.png)
![2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14578561.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
![N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14578570.png)
